3-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoic acid

Catalog No.
S11551736
CAS No.
M.F
C20H16N2O4S
M. Wt
380.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]eth...

Product Name

3-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoic acid

IUPAC Name

3-[[2-oxo-2-phenyl-1-(thiophene-2-carbonylamino)ethyl]amino]benzoic acid

Molecular Formula

C20H16N2O4S

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C20H16N2O4S/c23-17(13-6-2-1-3-7-13)18(22-19(24)16-10-5-11-27-16)21-15-9-4-8-14(12-15)20(25)26/h1-12,18,21H,(H,22,24)(H,25,26)

InChI Key

RMVSVJCFVWSBRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=CC=CC(=C2)C(=O)O)NC(=O)C3=CC=CS3

3-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to an amino acid derivative. The compound has the molecular formula C24H24N2O6S2C_{24}H_{24}N_{2}O_{6}S_{2} and a molecular weight of approximately 500.59 g/mol. Its structure features a phenyl group and a thienylcarbonyl group, contributing to its potential biological activity and applications in medicinal chemistry.

Typical of amino acids and carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Condensing with amines to yield amides.
  • Redox Reactions: The presence of the carbonyl group allows for oxidation and reduction reactions.
  • Nucleophilic Substitution: The thienylcarbonyl group can undergo nucleophilic attack, leading to diverse derivatives.

These reactions are fundamental for modifying the compound for specific applications or enhancing its biological properties.

3-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoic acid exhibits potential biological activities, particularly in pharmacology. Preliminary studies suggest that it may possess:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Antitumor Activity: Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: The benzoic acid component is known for its anti-inflammatory properties.

Further research is necessary to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of 3-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoic acid typically involves multi-step organic synthesis techniques, including:

  • Formation of the Amino Acid Derivative: Starting from phenylacetone, the thienylcarbonyl group is introduced through acylation.
  • Coupling Reaction: The amino acid derivative is then coupled with benzoic acid using standard peptide coupling methods, such as using coupling agents like EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide).
  • Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired purity.

This compound has potential applications in several fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Biochemistry: As a reagent in biochemical assays or as a probe for studying enzyme activity.
  • Material Science: Potential use in creating functional materials due to its unique chemical properties.

Interaction studies are crucial for understanding how 3-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoic acid interacts with biological systems. Such studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Metabolic Studies: Investigating how the compound is metabolized in biological systems and its pharmacokinetics.
  • Synergistic Effects: Testing the compound in combination with other drugs to assess any enhanced therapeutic effects.

Several compounds share structural similarities with 3-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-{[(2-Oxo-2-phenylethyl)amino]carbonyl}benzoic acidContains a benzoic acid moiety and an oxo groupSimpler structure, primarily focused on benzoic acid derivatives
Diethyl 3-methyl-5-{(2-Oxo-2-phenyl)-1-[2-thienylcarbonyl]amino}-2,4-thiophenedicarboxylateIncludes thiophene and diethyl ester groupsMore complex with additional functional groups
Ethyl 2-{(2-Oxo-2-phenyloxy)-1-[2-thienylcarbonyl]amino}-4,5,6,7-tetrahydro-benzothiopheneIncorporates a tetrahydro-benzothiophene structureHighlights versatility in structural modifications

The uniqueness of 3-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoic acid lies in its combination of both amino acid and benzoic acid functionalities along with the thienylcarbonyl group, potentially leading to novel biological activities not observed in simpler analogs.

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

380.08307817 g/mol

Monoisotopic Mass

380.08307817 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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